molecular formula C17H15ClN2O2S2 B6420571 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 919933-52-1

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No. B6420571
CAS RN: 919933-52-1
M. Wt: 378.9 g/mol
InChI Key: NKAOBOSOEHGNGC-UHFFFAOYSA-N
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Description

The compound “4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a benzenesulfonyl group and at the 5-position with a chlorine atom. The nitrogen atom in the thiazole ring is substituted with a 2-phenylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the benzenesulfonyl group, and the 2-phenylethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the benzenesulfonyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .

Mechanism of Action

Target of Action

The primary target of the compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is Cathepsin F . Cathepsin F is a type of cysteine protease that plays a crucial role in protein degradation and turnover within cells.

Mode of Action

It is believed to interact with its target, cathepsin f, and potentially inhibit its activity . This interaction and the resulting changes could lead to alterations in protein degradation pathways within the cell.

Biochemical Pathways

The compound is likely to affect the lysosomal protein degradation pathway , given that Cathepsin F is a lysosomal enzyme. By inhibiting Cathepsin F, the compound could disrupt the normal functioning of this pathway, leading to downstream effects on cellular processes dependent on protein degradation and turnover .

Pharmacokinetics

Based on its structural similarity to other compounds, it can be hypothesized that it may have similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract following oral administration, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of Cathepsin F. This could lead to an accumulation of proteins within the cell that are normally degraded by this enzyme, potentially affecting cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the activity of the compound could be affected by the acidic environment of the lysosome, where Cathepsin F is normally active . Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties, potential uses, and mechanisms of action. This might include laboratory experiments, computational modeling studies, and possibly even clinical trials if the compound is intended to be a drug .

properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-15-16(24(21,22)14-9-5-2-6-10-14)20-17(23-15)19-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAOBOSOEHGNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-phenethyl-4-(phenylsulfonyl)thiazol-2-amine

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